molecular formula C9H20O2 B14339905 Propane, 1,2-dipropoxy- CAS No. 107715-57-1

Propane, 1,2-dipropoxy-

Cat. No.: B14339905
CAS No.: 107715-57-1
M. Wt: 160.25 g/mol
InChI Key: PVMMVWNXKOSPRB-UHFFFAOYSA-N
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Description

Propane, 1,2-dipropoxy- (CAS 18854-56-3), also systematically known as 1,2-Dipropoxyethane, is a chemical compound with the molecular formula C8H18O2 and a molecular weight of 146.23 g/mol . This compound serves as a versatile solvent and chemical intermediate in various research and industrial processes. Its physicochemical properties, including a boiling point of 164.4 °C and a density of approximately 0.843 g/cm³ , make it suitable for applications requiring a moderate-to-high boiling point organic solvent . In scientific research, 1,2-dipropoxyethane and related dialkoxy compounds are valuable in the synthesis of specialized materials, such as double-sealed-end glycol ethers, which have applications in the production of fine chemicals and serve as intermediates in polymer chemistry . Furthermore, related compounds have been identified in phytochemical studies, highlighting the broader relevance of such molecules in natural product research . As a supplier, we provide Propane, 1,2-dipropoxy- in high purity to ensure consistent performance in your laboratory experiments and product development workflows. This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use. Researchers are advised to consult the safety data sheet (SDS) and handle this compound in accordance with their institution's laboratory safety protocols.

Properties

CAS No.

107715-57-1

Molecular Formula

C9H20O2

Molecular Weight

160.25 g/mol

IUPAC Name

1,2-dipropoxypropane

InChI

InChI=1S/C9H20O2/c1-4-6-10-8-9(3)11-7-5-2/h9H,4-8H2,1-3H3

InChI Key

PVMMVWNXKOSPRB-UHFFFAOYSA-N

Canonical SMILES

CCCOCC(C)OCCC

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Condensation of Glycol Monoether and Monohydric Alcohol

The most well-documented method for synthesizing propane, 1,2-dipropoxy- involves the condensation of glycol monoether (e.g., propylene glycol monopropyl ether) with monohydric ether alcohol (e.g., propanol) using an acidic molecular sieve catalyst. This approach, detailed in a 2017 patent, operates at temperatures between 50°C and 300°C under pressures of 0.1–15 MPa, with a mass space velocity of 0.01–15.0/h for the glycol monoether. The acidic molecular sieve promotes etherification while minimizing side reactions, achieving high selectivity for the target compound.

A critical advantage of this method is the catalyst’s longevity and regenerability, which reduces production costs over multiple cycles. The reaction’s exothermic nature necessitates precise temperature control to prevent thermal degradation, but the process remains energy-efficient due to low separation requirements for byproducts like water and unreacted alcohols. For instance, water generated during condensation is removed via settling or flashing, with activated carbon added during neutralization to improve product purity.

Supercritical Fluid-Mediated Synthesis

Emerging research on supercritical 1-propanol degradation of epoxy resins hints at novel etherification pathways. In supercritical conditions (≥ 320°C), 1-propanol acts as both a solvent and reactant, facilitating bond cleavage and recombination. Applying this to propane, 1,2-dipropoxy- synthesis could involve subjecting propane-1,2-diol and propanol to supercritical temperatures, though experimental validation is required.

Preliminary data from analogous systems show that supercritical alcohols enhance reaction rates and selectivity by reducing mass transfer limitations. However, equipment costs and safety concerns associated with high-pressure reactors may limit industrial adoption.

Comparative Analysis of Methods

Method Conditions Catalyst Yield Advantages Limitations
Acid-Catalyzed Condensation 50–300°C, 0.1–15 MPa Acidic molecular sieve High Scalable, regenerable catalyst High energy input
Williamson Synthesis 80–120°C, ambient pressure Alkoxide + alkyl halide Moderate Well-established protocol Halide waste generation
PTSA-Catalyzed Reaction 40–60°C, 5–12 hours PTSA Moderate Mild conditions Equilibrium limitations
Supercritical Fluid ≥ 320°C, high pressure None Theoretical Rapid kinetics Technical complexity

Chemical Reactions Analysis

Types of Reactions

Propane, 1,2-dipropoxy- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions where the propoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium cyanide (KCN) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of new ether compounds or other substituted products.

Scientific Research Applications

Propane, 1,2-dipropoxy- has several applications in scientific research:

    Chemistry: It is used as a solvent and reagent in organic synthesis.

    Biology: It can be used in the preparation of biologically active molecules.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Propane, 1,2-dipropoxy- involves its interaction with various molecular targets. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. The propoxy groups can participate in hydrogen bonding and other intermolecular interactions, influencing the reactivity and stability of the compound.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following compounds share structural or functional similarities with propane, 1,1-dipropoxy-:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
2,2-Dimethoxypropane 77-76-9 C₅H₁₀O₂ 118.13 Cyclic acetal (dioxolane); used as a solvent and desiccant .
1,1-Diethoxypropane 4744-08-5 C₇H₁₆O₂ 132.20 Ethoxy groups instead of propoxy; lower boiling point (~120°C) .
1,1-Dipropoxyethane N/A C₈H₁₈O₂ 146.23 Ethane backbone with two propoxy groups; longer chain than propane derivatives .
1,1-Diethoxy-2-methylpropane 1741-41-9 C₈H₁₈O₂ 146.23 Branched structure; potential use in fragrances or solvents .
Key Differences:

Molecular Weight and Boiling Points :

  • Propane, 1,1-dipropoxy- (160.25 g/mol) has a higher molecular weight than 2,2-dimethoxypropane (118.13 g/mol) and 1,1-diethoxypropane (132.20 g/mol), implying greater van der Waals forces and a higher boiling point .
  • Branching (e.g., 1,1-diethoxy-2-methylpropane) reduces boiling points compared to linear analogues due to decreased surface area .

Stability and Reactivity :

  • Cyclic acetals like 2,2-dimethoxypropane exhibit enhanced stability due to ring strain minimization, whereas linear acetals (e.g., propane, 1,1-dipropoxy-) are more prone to hydrolysis under acidic conditions .

Applications: 2,2-Dimethoxypropane: Used in dehydration reactions and as a solvent in Grignard reactions .

Thermal Data:
  • Enthalpy of Vaporization (ΔvapH) :
    • For 2,2-dimethoxypropane: 33.4–38.2 kJ/mol .
    • Propane, 1,1-dipropoxy- is expected to have a higher ΔvapH due to larger molecular size and stronger intermolecular forces.

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